5-(3,5-Dichlorophenyl)-(2,4)-dihydroxypyrimidine
Overview
Description
5-(3,5-Dichlorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a dihydroxypyrimidine ring
Preparation Methods
The synthesis of 5-(3,5-Dichlorophenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 3,5-dichlorophenyl derivatives with pyrimidine precursors under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(3,5-Dichlorophenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium thiolate, leading to the formation of substituted pyrimidines.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidines and their derivatives.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-(3,5-Dichlorophenyl)-(2,4)-dihydroxypyrimidine include:
3,5-Dichlorophenyl isothiocyanate: This compound has similar structural features but differs in its functional groups and reactivity.
3,5-Dichlorophenyl isocyanate: Another related compound with different chemical properties and applications.
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-5(2-7(12)3-6)8-4-13-10(16)14-9(8)15/h1-4H,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZLSFCVBRUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223556 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3,5-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-72-2 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3,5-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3,5-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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